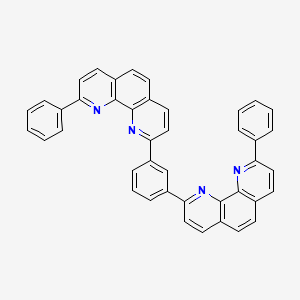
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene
Overview
Description
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene is a useful research compound. Its molecular formula is C42H26N4 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
OLED Enhancement
1,3-Bis(9-phenyl-1,10-phenanthrolin-2-yl)benzene and similar phenanthroline-based compounds like 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene have been utilized in the charge generation unit of tandem organic light-emitting diodes (OLEDs). These compounds have exhibited high electron mobility, a small injection barrier at the p–n junction interface, high glass transition temperature, and remarkable operational stability. This leads to improved power efficiency, external quantum efficiency, and device lifetime in OLEDs (Kim et al., 2017).
Ion Sensing Applications
Phenanthroline derivatives, including 1,10-phenanthroline, have been synthesized for use as ionophores. They are effective in sensing agents for ion-selective electrodes and fluorometry, as well as agents for selective ion transport. These derivatives exhibit high selectivity towards specific ions, including lithium and potassium ions, making them valuable in ion sensing applications (Sugihara & Hiratani, 1996).
Luminescence in Metal Complexes
1,3-Bis(9-phenyl-1,10-phenanthroline-2-yl)benzene and related compounds are used in the synthesis of lanthanide complexes, which show significant luminescent properties. These complexes can effectively sensitize rare earths like Sm(3+) and Eu(3+) to produce characteristic emissions. This is significant for photoluminescence applications (Shi et al., 2013).
Catalysis in Organic Transformations
Phenanthroline-based organosilicas, synthesized with phenanthroline moieties, have been applied in catalysis, particularly in the cobalt-catalyzed alkyne hydrosilylation reaction. This signifies the role of phenanthroline derivatives in enhancing the efficiency of organic transformation processes (Lin et al., 2023).
Applications in Photovoltaic Devices
1,3-Bis(9-phenyl-1,10-phenanthroline-2-yl)benzene derivatives have been explored for their application in photovoltaic devices. They demonstrate specific electronic properties, contributing to the improvement in the efficiency of such devices (Accorsi et al., 2010).
Analyte Detection
Phenanthroline derivatives, such as 1,4-bis([1,10]phenanthroline-[5,6-d]imidazol-2-yl)benzene, have been used in the detection of analytes like Cu2+ ions and F−. They serve as responsive sensors providing both naked-eye observation and fluorescent probing capabilities (Ma & Wang, 2015).
properties
IUPAC Name |
2-phenyl-9-[3-(9-phenyl-1,10-phenanthrolin-2-yl)phenyl]-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H26N4/c1-3-8-27(9-4-1)35-22-18-29-14-16-31-20-24-37(45-41(31)39(29)43-35)33-12-7-13-34(26-33)38-25-21-32-17-15-30-19-23-36(28-10-5-2-6-11-28)44-40(30)42(32)46-38/h1-26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPAYHPAZQUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C6=NC7=C(C=CC8=C7N=C(C=C8)C9=CC=CC=C9)C=C6)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9R,10S,11S,13S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8221227.png)
![[(10R,13S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B8221239.png)
![4-[(1S,3Z)-3-[(2E)-2-[(7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B8221249.png)
![(7-Chloro-6-bicyclo[3.2.0]hepta-2,6-dienyl) bis(trideuteriomethyl) phosphate](/img/structure/B8221256.png)
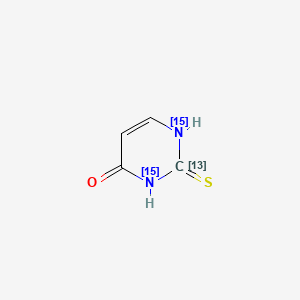
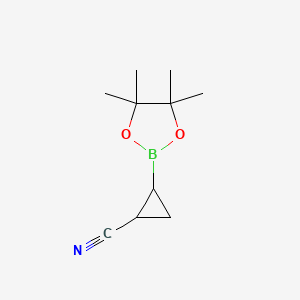
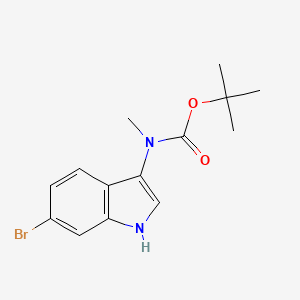
![(4R,4'R,5S,5'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4,5-diphenyloxazole]](/img/structure/B8221281.png)
![5-bromo-6-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8221288.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-indol-4-yl)propanoicacid](/img/structure/B8221293.png)
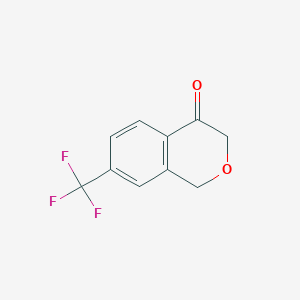
![Methyl 4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B8221316.png)
![tert-Butyl (R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B8221322.png)
